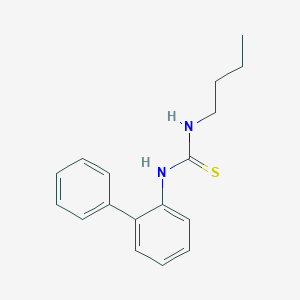![molecular formula C9H16Cl2Si2 B14652607 (Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] CAS No. 53212-72-9](/img/structure/B14652607.png)
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] is a compound that features a cyclopentadiene ring bonded to a silicon atom, which is further bonded to two chlorine atoms and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] typically involves the reaction of cyclopentadiene with chlorodimethylsilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which can then be purified and used for various applications. The use of advanced equipment and techniques ensures the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The double bonds in the cyclopentadiene ring can participate in addition reactions, such as Diels-Alder reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted silanes, while addition reactions can produce cycloaddition products .
Wissenschaftliche Forschungsanwendungen
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials.
Biology: Investigated for its potential use in biological systems and as a building block for bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of (Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] involves its ability to participate in various chemical reactions due to the presence of reactive sites, such as the silicon-chlorine bonds and the double bonds in the cyclopentadiene ring. These reactive sites allow the compound to interact with other molecules and form new chemical bonds, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyltrimethylsilane: Similar structure but with three methyl groups instead of two chlorines and two methyl groups.
Cyclopentadienylchlorosilane: Contains a cyclopentadienyl ring bonded to a silicon atom with chlorine atoms.
Cyclopentadienylmethylsilane: Features a cyclopentadienyl ring bonded to a silicon atom with methyl groups.
Uniqueness
(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane] is unique due to the presence of both chlorine and methyl groups bonded to the silicon atom, which provides distinct reactivity and potential applications compared to similar compounds. This unique structure allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
53212-72-9 |
|---|---|
Molekularformel |
C9H16Cl2Si2 |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
chloro-[1-[chloro(dimethyl)silyl]cyclopenta-2,4-dien-1-yl]-dimethylsilane |
InChI |
InChI=1S/C9H16Cl2Si2/c1-12(2,10)9(13(3,4)11)7-5-6-8-9/h5-8H,1-4H3 |
InChI-Schlüssel |
RZMRNVNIGHACFI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1(C=CC=C1)[Si](C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



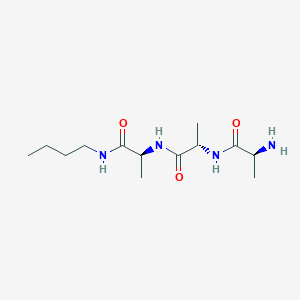
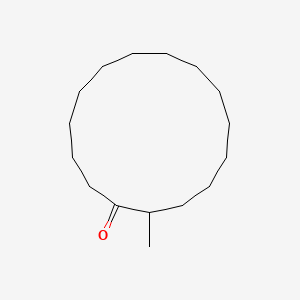
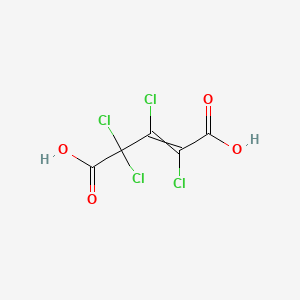

![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
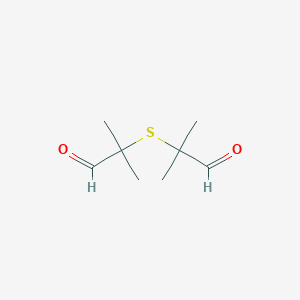
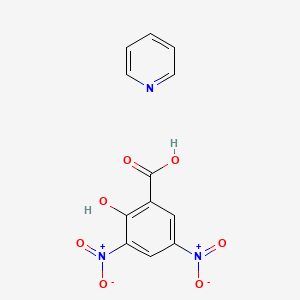
![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
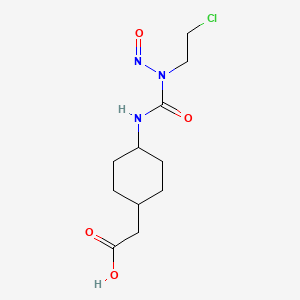
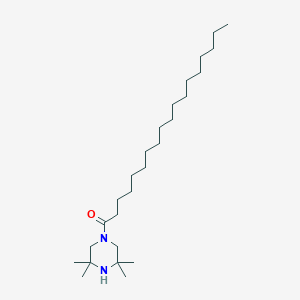
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)
